molecular formula C6H7BrN2O B6232305 4-(bromomethyl)-6-methoxypyrimidine CAS No. 2751611-93-3

4-(bromomethyl)-6-methoxypyrimidine

Cat. No.: B6232305
CAS No.: 2751611-93-3
M. Wt: 203
InChI Key:
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Description

4-(Bromomethyl)-6-methoxypyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. The presence of bromomethyl and methoxy groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-6-methoxypyrimidine typically involves the bromination of 6-methoxypyrimidine. One common method includes the reaction of 6-methoxypyrimidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-6-methoxypyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new C-N, C-S, and C-O bonds.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of pyrimidine carboxylic acids or aldehydes.

    Reduction: Formation of 4-methyl-6-methoxypyrimidine.

Scientific Research Applications

4-(Bromomethyl)-6-methoxypyrimidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.

    Medicine: Explored for its role in the development of antiviral, anticancer, and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-6-methoxypyrimidine depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on proteins or nucleic acids, thereby modulating their activity. The methoxy group can influence the compound’s lipophilicity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    6-Methoxypyrimidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    4-Methyl-6-methoxypyrimidine: Lacks the bromine atom, making it less versatile in synthetic applications.

Uniqueness

4-(Bromomethyl)-6-methoxypyrimidine is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity and properties. The bromomethyl group allows for versatile nucleophilic substitution reactions, while the methoxy group enhances the compound’s solubility and binding affinity in biological systems.

Properties

CAS No.

2751611-93-3

Molecular Formula

C6H7BrN2O

Molecular Weight

203

Purity

95

Origin of Product

United States

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